Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate
Description
Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate is a carbamate-protected amine derivative featuring a thiane (thiacyclohexane) ring substituted with cyano, imino, and oxo groups. The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, enhancing stability and modulating reactivity during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-10(2,3)17-9(15)14-11(8-12)4-6-18(13,16)7-5-11/h13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHNKPVXIKDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate typically involves the protection of an amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thian-4-yl derivatives.
Scientific Research Applications
Synthetic Chemistry
1.1 C–N Bond Formation
One of the primary applications of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate is in the formation of carbon-nitrogen (C–N) bonds. Recent studies have demonstrated its effectiveness as a reagent in photocatalyzed C–H amidation reactions. This process allows for the direct amidation of indoles, which are important building blocks in pharmaceuticals. The use of this compound enables the synthesis of aminoindoles under mild conditions with excellent regioselectivity and broad substrate scope .
1.2 Versatility in Reactions
The compound's structure allows it to participate in a variety of reactions, including nucleophilic substitutions and condensation reactions, making it a versatile intermediate in organic synthesis. Its ability to stabilize reactive intermediates enhances its utility in complex organic transformations.
Medicinal Chemistry
2.1 Drug Development
This compound has potential applications in drug development due to its biological activity. Compounds with similar structures have been investigated for their antitumor and anti-inflammatory properties. The incorporation of the cyano group may enhance the pharmacological profile of derivatives synthesized from this compound, potentially leading to new therapeutic agents.
2.2 Biological Activity Studies
Case studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, research indicated that modifications to the carbamate moiety could lead to compounds with improved potency and selectivity against specific cancer types.
Material Science
3.1 Polymer Chemistry
In material science, this compound can be utilized as a building block for polymer synthesis. Its functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
3.2 Coatings and Adhesives
The compound's reactivity can also be exploited in the development of advanced coatings and adhesives. By modifying its structure, researchers can create formulations that exhibit desirable adhesion properties while maintaining flexibility and durability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate involves its interaction with molecular targets through its cyano and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The tert-butyl carbamate group provides stability and protection during chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heterocyclic Ring Systems
- Thiane vs. Oxane: Tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6) replaces the thiane ring with an oxane (tetrahydropyran) ring. The sulfur atom in thiane increases lipophilicity and may alter metabolic stability compared to the oxygen analog . Tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5) features an oxolane (tetrahydrofuran) ring with an amino substituent, highlighting the role of ring size (5-membered vs. 6-membered) in conformational flexibility .
Bicyclic and Spiro Systems
- Tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2241138-06-5) incorporates a rigid bicyclic framework, which restricts rotational freedom and may enhance target binding specificity in drug design .
Functional Group Variations
- Cyano vs. Bromo/Amino Substituents: Tert-butyl N-(4-bromo-2-methylphenyl)carbamate (CAS 306937-14-4) substitutes the cyano group with a bromo substituent, altering electronic properties and reactivity in cross-coupling reactions . Tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5) replaces cyano with an amino group, enabling hydrogen bonding and solubility enhancements .
Stereochemical Complexity
Comparative Data Table
Biological Activity
Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : 1306763-31-4
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate cyano and thian derivatives. The process can be optimized using various coupling agents and solvents to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in neuroinflammation.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of similar carbamate derivatives demonstrated significant inhibition of inflammation in vivo. The compounds exhibited inhibition rates ranging from 39% to 54% when tested against carrageenan-induced paw edema in rats, indicating a promising anti-inflammatory profile .
| Compound | Percentage Inhibition (%) |
|---|---|
| 4i | 54.239 |
| 4a | 39.021 |
Neuroprotective Activity
Research indicates that compounds structurally similar to this compound can inhibit amyloid beta aggregation, a significant factor in Alzheimer's disease pathology. In vitro studies showed that these compounds could protect astrocytes from amyloid-induced toxicity, enhancing cell viability significantly compared to control groups .
Case Studies
-
In Vivo Model for Neuroprotection :
- In an experiment involving scopolamine-induced oxidative stress in rats, the compound demonstrated a moderate protective effect against neuronal damage by reducing malondialdehyde levels, a marker of oxidative stress. However, it was noted that while the compound showed some efficacy, it was less effective than established treatments like galantamine .
- Inflammation Model :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
